molecular formula C9H13NO3S B13347500 (S)-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide

(S)-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide

Katalognummer: B13347500
Molekulargewicht: 215.27 g/mol
InChI-Schlüssel: GYTGGICLFKNIMA-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide is a chiral compound with a specific stereochemistry It is characterized by the presence of a hydroxyethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(1-Hydroxyethyl)phenylamine.

    Sulfonamide Formation: The amine group of 4-(1-Hydroxyethyl)phenylamine is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis using larger reactors and optimized reaction conditions.

    Purification: Employing techniques such as crystallization, chromatography, and distillation to achieve high purity.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a ketone.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts can be employed.

    Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

    Oxidation: Formation of 4-(1-Oxoethyl)phenylmethanesulfonamide.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of (S)-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide: The enantiomer of the compound with different stereochemistry.

    N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide: The racemic mixture containing both (S) and ® enantiomers.

    N-(4-Hydroxyphenyl)methanesulfonamide: Lacks the hydroxyethyl group.

Uniqueness

(S)-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the hydroxyethyl group also provides additional sites for chemical modification and interaction with biological targets.

Eigenschaften

Molekularformel

C9H13NO3S

Molekulargewicht

215.27 g/mol

IUPAC-Name

N-[4-[(1S)-1-hydroxyethyl]phenyl]methanesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-7(11)8-3-5-9(6-4-8)10-14(2,12)13/h3-7,10-11H,1-2H3/t7-/m0/s1

InChI-Schlüssel

GYTGGICLFKNIMA-ZETCQYMHSA-N

Isomerische SMILES

C[C@@H](C1=CC=C(C=C1)NS(=O)(=O)C)O

Kanonische SMILES

CC(C1=CC=C(C=C1)NS(=O)(=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.